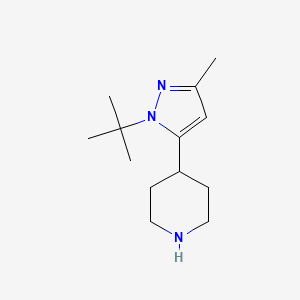![molecular formula C12H15N3O B13872734 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile is a chemical compound that features a pyridine ring substituted with a nitrile group at the 4-position and a methoxy group linked to a 1-methylpyrrolidine moiety at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile typically involves the reaction of 2-methoxypyridine with 1-methyl-2-pyrrolidinylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or ethyl acetate can aid in the extraction and purification of the final product . Additionally, chromatographic techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines from nitriles.
Substitution: Formation of new compounds with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypyridine: Lacks the nitrile and pyrrolidine moieties, making it less versatile in terms of reactivity.
1-Methyl-2-pyrrolidinylmethanol:
Pyridine-4-carbonitrile: Lacks the methoxy and pyrrolidine groups, reducing its ability to interact with biological targets.
Uniqueness
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both the pyridine and pyrrolidine rings enhances its ability to interact with a wide range of molecular targets, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H15N3O/c1-15-6-2-3-11(15)9-16-12-7-10(8-13)4-5-14-12/h4-5,7,11H,2-3,6,9H2,1H3 |
Clave InChI |
YKGMDUSQIAIKOJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1COC2=NC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)





![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)

